Thieno[3,2-b]thiophen-2-ylmethanamine
Description
Contextualization within Thienothiophene Chemistry
Thienothiophenes are a class of organic compounds composed of two fused thiophene (B33073) rings. mdpi.com There are several constitutional isomers, with thieno[3,2-b]thiophene (B52689) being one of the most widely studied due to its extended π-conjugation, planar structure, and chemical stability. mdpi.comnih.gov This structural framework is a key building block in the development of organic electronics and optoelectronics, finding applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). nih.govnih.gov The functionalization of the thienothiophene scaffold is a major area of research, as the introduction of different chemical groups can significantly alter the electronic and physical properties of the resulting materials. nih.gov
The parent compound, thieno[3,2-b]thiophene, is an electron-rich conjugated system with a quinoidal structure and a narrow band gap, which promotes strong intermolecular interactions. sigmaaldrich.com These characteristics make thieno[3,2-b]thiophene derivatives promising candidates for use as semiconductors. nih.gov
Rationale for Focused Academic Investigation of Thieno[3,2-b]thiophen-2-ylmethanamine
The focused academic investigation of this compound stems from the unique combination of its constituent parts. The thieno[3,2-b]thiophene core provides a well-defined, planar, and electron-rich platform. The introduction of a methanamine group at the 2-position introduces a primary amine functionality. This amine group can serve as a versatile handle for further chemical modifications, allowing for the construction of more complex molecules through reactions such as amidation and reductive amination. chem960.com
The presence of the amine group can also influence the compound's electronic properties, solubility, and potential for biological interactions. This makes this compound a valuable building block for creating novel materials with tailored properties for applications in both materials science and medicinal chemistry. The study of this specific compound allows researchers to explore the structure-property relationships of amine-functionalized thienothiophenes, contributing to a deeper understanding of this class of compounds.
Overview of Prior Research Trajectories for Amine-Functionalized Heterocycles
Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry, with over 85% of biologically active chemical entities containing a heterocyclic ring. nih.gov The inclusion of heteroatoms can modify a compound's physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions. nih.govlnu.edu.cn
Historically, research on amine-functionalized heterocycles has been a cornerstone of drug discovery. These compounds have been investigated for a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. lnu.edu.cn For instance, derivatives of thieno[2,3-b]thiophene (B1266192), an isomer of thieno[3,2-b]thiophene, have been synthesized and evaluated for their potential as antitumor, antiviral, and antimicrobial agents. nih.gov
The synthesis of amine-functionalized thiophenes is a well-established area of research, with various methods developed to introduce amine groups onto the thiophene ring. lnu.edu.cn These amine-containing thiophenes often serve as crucial intermediates in the synthesis of more complex, biologically active molecules. google.com The investigation of this compound is a logical progression of this research, extending the exploration of amine-functionalized heterocycles to the thieno[3,2-b]thiophene scaffold.
Research Objectives and Scope of Academic Inquiry into this compound
The academic inquiry into this compound is driven by several key objectives. A primary goal is to develop efficient and scalable synthetic routes to this compound and its derivatives. mdpi.comresearchgate.net This includes exploring various synthetic strategies, such as the functionalization of pre-existing thieno[3,2-b]thiophene cores or the construction of the heterocyclic system from acyclic precursors. researchgate.netbeilstein-journals.org
A second major objective is to thoroughly characterize the physicochemical properties of this compound. This involves detailed spectroscopic and electrochemical analysis to understand its electronic structure, stability, and reactivity. This data is crucial for predicting its behavior in various applications.
Furthermore, a significant area of investigation is the exploration of the potential applications of this compound and its derivatives. In materials science, research focuses on its use as a building block for novel organic semiconductors, polymers, and dyes for electronic and optoelectronic devices. nih.govbeilstein-journals.org In medicinal chemistry, the objective is to synthesize and evaluate new compounds derived from this compound for a range of biological activities, with the aim of discovering new therapeutic agents. nih.gov
The scope of this research is to build a comprehensive understanding of this specific compound, from its fundamental chemical properties to its potential for creating new technologies and medicines.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NS₂ | nih.gov |
| Molecular Weight | 169.3 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 874881-30-8 | nih.gov |
| Canonical SMILES | C1=CSC2=C1SC(=C2)CN | nih.gov |
| InChI Key | HBYZEDBJHJWQLB-UHFFFAOYSA-N | nih.gov |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 169.00199157 | nih.gov |
| Monoisotopic Mass | 169.00199157 | nih.gov |
| Topological Polar Surface Area | 82.5 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 129 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYZEDBJHJWQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Thieno 3,2 B Thiophen 2 Ylmethanamine and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies for the Thienothiophene Core
Retrosynthetic analysis of the thieno[3,2-b]thiophene (B52689) core reveals several logical disconnection points. The most common strategies involve breaking one of the two thiophene (B33073) rings, leading back to a monosubstituted thiophene precursor. A primary disconnection across the C3-C3a and C6a-S7 bonds points to a 3-substituted thiophene bearing a sulfur-containing side chain, which can be cyclized. For instance, a common synthetic route starts from the commercially available 3-bromothiophene, indicating a disconnection strategy that relies on building the second thiophene ring onto a pre-existing one. nih.govnih.gov This approach is favored because it allows for the regioselective construction of the fused system.
Another key strategy involves the disconnection of the bonds forming the second ring from a precursor that already contains the necessary atoms. This is exemplified in syntheses that use 3-nitrothiophenes bearing carbonyl groups; the cyclization occurs via nucleophilic substitution and subsequent condensation reactions. researchgate.netmdpi.com These strategies underscore the importance of having a robust and functionalized thiophene starting material.
Multistep Synthetic Pathways to the Thieno[3,2-b]thiophene Core
The construction of the thieno[3,2-b]thiophene skeleton is a cornerstone of synthesizing its derivatives and has been approached through various multistep pathways. mdpi.com These methods are designed to build the fused heterocyclic system with control over substituent placement. Many of these syntheses involve the annulation of a second thiophene ring onto a starting thiophene molecule. researchgate.net
A notable strategy developed by Öztürk's group simplifies what was previously a four-step method into a more efficient two-step process with high yields, starting from 3-bromothiophene. nih.gov This involves a one-pot, three-step sequence including lithiation, reaction with elemental sulfur, and addition of an α-bromoacetyl compound, followed by a ring-closure reaction. nih.gov Other approaches begin with 3-nitrothiophenes that contain carbonyl fragments, which are then converted to the thieno[3,2-b]thiophene core. researchgate.netmdpi.com
Cyclization is the critical step in forming the bicyclic thienothiophene structure. Several named reactions are employed for this purpose, with the Fiesselmann thiophene synthesis being a prominent example. wikipedia.org
The Fiesselmann synthesis and its variations are powerful tools for creating substituted thiophenes, which can be annulated to form the thieno[3,2-b]thiophene system. wikipedia.orgwikiwand.com The classic reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.orgyoutube.com A relevant application for building the thieno[3,2-b]thiophene core involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate. This reaction proceeds in the presence of a base like potassium tert-butoxide to yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. beilstein-journals.orgnih.gov These intermediates can then be further modified.
Alternative cyclization strategies have also been developed. One such method involves the tandem bisulfide cyclization of unsaturated hydrocarbons, such as transforming alkynyl diols directly into thieno[3,2-b]thiophenes. mdpi.com Another effective pathway uses 3-nitrothiophenes as substrates. The reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate in the presence of potassium carbonate directly forms a 2,5-disubstituted thieno[3,2-b]thiophene. researchgate.netmdpi.com This occurs via a Dieckmann-type condensation following a nucleophilic aromatic substitution of the nitro group. researchgate.netmdpi.com
Table 1: Selected Cyclization Strategies for Thieno[3,2-b]thiophene Core Synthesis
| Starting Material | Reagents | Key Reaction Type | Resulting Structure | Reference |
|---|---|---|---|---|
| 4-Aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate, KOC(CH₃)₃ | Fiesselmann Synthesis | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | beilstein-journals.orgnih.gov |
| Alkynyl diols | I₂/Na₂S₂O₃ or Selenium | Bisulfur/Biselenium Cyclization | Multisubstituted thieno[3,2-b]thiophene | mdpi.com |
| 3-Nitrothiophene-2,5-dicarboxylates | Methyl thioglycolate, K₂CO₃; then NaOMe | SNAr / Dieckmann Condensation | Trisubstituted thieno[3,2-b]thiophene | researchgate.netmdpi.com |
| 3-Bromothiophene | 1) n-BuLi; 2) S₈; 3) 4-(2-bromoacetyl)benzonitrile; 4) PPA | One-pot acylation / Ring Closure | 3-Aryl-thieno[3,2-b]thiophene | nih.gov |
Once the thieno[3,2-b]thiophene core is formed, regioselective functionalization is necessary to introduce substituents at specific positions, particularly at the C-2 position for the target molecule. The thieno[3,2-b]thiophene scaffold has four positions (C-2, C-3, C-5, C-6) available for substitution.
Methods for achieving full functionalization of the scaffold have been developed. uni-muenchen.de A common approach begins with a pre-functionalized core, such as 2,5-dibromothieno[3,2-b]thiophene, which is readily prepared from the parent heterocycle. nih.gov The bromine atoms serve as handles for further reactions. For example, palladium-catalyzed cross-coupling reactions, like Stille or Suzuki couplings, allow for the introduction of aryl or other groups at the C-2 and C-5 positions. nih.gov
Direct C-H activation and arylation is another powerful technique for regioselective functionalization. The site of arylation on a 2-arylthieno[3,2-b]thiophene can be controlled by the electronic nature of the substituent on the aryl group. researchgate.net An electron-withdrawing group directs the next arylation to the C-3 position, while an electron-donating group directs it to the C-5 position. researchgate.net Metalation, using reagents like n-butyllithium, followed by trapping with an electrophile, is a classic method to achieve substitution at a specific carbon atom. rsc.org These methods provide precise control over the molecular architecture, enabling the synthesis of specifically substituted isomers.
Introduction of the Methanamine Moiety: Amination Strategies
The final key transformation is the introduction of the 2-methanamine group (-CH₂NH₂). This is typically achieved in the final stages of the synthesis by transforming a precursor functional group at the C-2 position.
Directly introducing an aminomethyl group is challenging. More common is the introduction of a protected amine. For example, a Curtius rearrangement has been used to introduce a Boc-protected amine onto the thieno[3,2-b]thiophene skeleton to synthesize related structures. researchgate.net This strategy is explicitly employed to avoid the creation of unstable diamine intermediates, highlighting a potential challenge with directly formed amino groups on this electron-rich heterocycle. researchgate.net
A more robust and widely used strategy is the indirect introduction of the methanamine group. This involves placing a precursor functional group at the C-2 position that can be chemically reduced to the desired aminomethyl group. Common precursors include the nitrile (-CN) or the amide (-CONH₂).
The synthesis of thieno[3,2-b]thiophene-2-carbonitrile (B592365) serves as a key step in this pathway. ossila.com This nitrile intermediate can then be reduced to thieno[3,2-b]thiophen-2-ylmethanamine using standard reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Alternatively, thieno[3,2-b]thiophene-2-carboxylic acid can be synthesized and then converted to thieno[3,2-b]thiophene-2-carboxamide. sigmaaldrich.com The subsequent reduction of this amide, again typically with a powerful hydride reagent like LiAlH₄, yields the target primary amine. This two-step process (functional group installation followed by reduction) is a reliable method for accessing the aminomethyl functionality.
Table 2: Indirect Strategies for Introducing the 2-Methanamine Group
| Precursor at C-2 Position | Transformation | Typical Reagents | Final Group at C-2 |
|---|---|---|---|
| Nitrile (-CN) | Reduction | LiAlH₄, H₂/Raney Ni | Methanamine (-CH₂NH₂) |
| Carboxylic Acid (-COOH) | 1. Amidation; 2. Reduction | 1. SOCl₂, NH₄OH; 2. LiAlH₄ | Methanamine (-CH₂NH₂) |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Achieving high yields of this compound necessitates the careful optimization of reaction parameters. The two most viable synthetic routes start from either Thieno[3,2-b]thiophene-2-carboxaldehyde or Thieno[3,2-b]thiophene-2-carbonitrile. rsc.orgbiosynth.comossila.com
Route 1: Reductive Amination of Thieno[3,2-b]thiophene-2-carboxaldehyde
Reductive amination is a cornerstone of amine synthesis due to its efficiency and versatility. organic-chemistry.org The process involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced in situ to the target primary amine. Optimization of this one-pot reaction is critical for maximizing yield and purity.
Key parameters for optimization include the choice of reducing agent, solvent, temperature, and the ammonia source. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are selective for the imine over the starting aldehyde, though other systems like sodium borohydride (B1222165) in alcoholic solvents or catalytic hydrogenation can also be employed. organic-chemistry.orgucla.edu
Below is a data table illustrating the hypothetical optimization of the reductive amination process.
Table 1: Optimization of Reductive Amination for this compound Synthesis This table is a representation of typical optimization studies in synthetic chemistry.
| Entry | Ammonia Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aqueous NH₃ | NaBH₄ | Methanol (B129727) | 25 | 65 |
| 2 | NH₄OAc | NaBH(OAc)₃ | 1,2-Dichloroethane (B1671644) | 25 | 88 |
| 3 | NH₄Cl/NH₃ | H₂ (5 bar), Pd/C | Ethanol (B145695) | 50 | 92 |
| 4 | Aqueous NH₃ | α-picoline-borane | Water | 80 | 78 |
Route 2: Reduction of Thieno[3,2-b]thiophene-2-carbonitrile
An alternative high-yield pathway is the reduction of Thieno[3,2-b]thiophene-2-carbonitrile. ossila.com This transformation can be achieved using various reducing systems, most commonly catalytic hydrogenation or chemical hydrides. Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a widely used industrial method. Chemical reduction with powerful hydrides like lithium aluminum hydride (LiAlH₄) is also effective, particularly on a laboratory scale.
Optimization focuses on catalyst selection, hydrogen pressure, temperature, and solvent to ensure complete conversion of the nitrile while preventing the formation of secondary amine byproducts.
Table 2: Optimization of Nitrile Reduction for this compound Synthesis This table is a representation of typical optimization studies in synthetic chemistry.
| Entry | Reducing System | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| 1 | LiAlH₄ | Diethyl Ether | 35 (reflux) | N/A | 85 |
| 2 | Raney Ni, H₂ | Ethanol/NH₃ | 80 | 50 | 95 |
| 3 | 10% Pd/C, H₂ | Methanol | 60 | 40 | 91 |
| 4 | CoCl₂/NaBH₄ | Methanol | 25 | N/A | 89 |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic routes is essential for developing sustainable chemical processes. nih.gov For the synthesis of this compound and its precursors, this involves a focus on step-efficiency, solvent choice, catalytic methods, and atom economy to minimize environmental impact. mdpi.comrasayanjournal.co.in
The choice of solvents and catalysts plays a pivotal role in the environmental footprint of a synthesis.
Solvent Selection : Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives. rasayanjournal.co.in For the synthesis of this compound via reductive amination, using water or ethanol instead of chlorinated solvents like 1,2-dichloroethane significantly reduces toxicity and waste disposal issues. organic-chemistry.org Similarly, in nitrile reductions, alcohols like ethanol or methanol are preferable to more hazardous ethers.
Catalysis : Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small, recyclable amounts of a substance to drive the reaction. In both the reductive amination and nitrile reduction pathways, heterogeneous catalysts such as Pd/C or Raney Nickel are advantageous. mdpi.com These catalysts can be easily removed from the reaction mixture by simple filtration and can often be reused, aligning with green chemistry goals of waste reduction and process efficiency. The use of catalysts can also enable reactions under milder conditions, thereby saving energy. researchgate.net
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
The primary routes to this compound are highly atom-economical:
Nitrile Reduction : The reduction of Thieno[3,2-b]thiophene-2-carbonitrile with molecular hydrogen is a 100% atom-economical addition reaction, where all atoms of the reactants are incorporated into the product. C₇H₃NS₂ + 2H₂ → C₇H₇NS₂
Reductive Amination : The direct reductive amination of Thieno[3,2-b]thiophene-2-carboxaldehyde with ammonia and hydrogen is also highly efficient, producing only water as a byproduct. C₇H₄OS₂ + NH₃ + H₂ → C₇H₇NS₂ + H₂O
Table 3: Comparison of Theoretical Atom Economy for Amine Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Nitrile Reduction (with H₂) | Thieno[3,2-b]thiophene-2-carbonitrile, Hydrogen | This compound | None | 100% |
| Reductive Amination (with H₂) | Thieno[3,2-b]thiophene-2-carboxaldehyde, Ammonia, Hydrogen | This compound | Water | 90.4% |
By optimizing reaction conditions for high yields and adhering to green chemistry principles through careful selection of solvents, catalysts, and atom-economical pathways, the synthesis of this compound can be achieved in an efficient, cost-effective, and environmentally responsible manner. mdpi.com
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Thieno 3,2 B Thiophen 2 Ylmethanamine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. For Thieno[3,2-b]thiophen-2-ylmethanamine, this technique provides definitive confirmation of its molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.
The molecular formula of this compound is C₇H₇NS₂. nih.gov Its exact mass, calculated from the most abundant isotopes of its constituent atoms, is 169.00199157 Da. nih.gov HRMS analysis of a purified sample would be expected to yield an experimental m/z value that matches this theoretical mass with a deviation in the low parts-per-million (ppm) range. This level of precision allows for the confident differentiation from other compounds with the same nominal mass but different elemental compositions. In studies of related thieno[3,2-b]thiophene (B52689) derivatives, HRMS has been routinely used to confirm the successful synthesis of target molecules by matching the experimentally observed mass to the calculated exact mass. nih.govmdpi.com
Table 1: Molecular Formula and Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇NS₂ nih.gov |
| Calculated Exact Mass | 169.00199157 Da nih.gov |
| Nominal Mass | 169 g/mol nih.gov |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the chemical environment, connectivity, and spatial relationships of all atoms within the molecule can be mapped out.
¹H NMR Spectroscopic Analysis of Proton Environments
The ¹H NMR spectrum of this compound provides information on the number, chemical environment, and coupling interactions of all protons. The fused thieno[3,2-b]thiophene ring system has three aromatic protons. Based on data from the parent compound and its derivatives, the protons H3, H5, and H6 are expected in the aromatic region (typically δ 7.0-8.0 ppm). mdpi.comchemicalbook.comresearchgate.net The protons of the aminomethyl (-CH₂NH₂) substituent would appear more upfield. The methylene (B1212753) protons (-CH₂) adjacent to the aromatic ring are expected to appear as a singlet, while the amine protons (-NH₂) would also produce a signal whose chemical shift can be variable and may exhibit broadening.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons (H3, H5, H6) | ~7.0 - 8.0 | Doublet, Doublet, Singlet |
| Methylene Protons (-CH₂) | ~3.5 - 4.5 | Singlet |
| Amine Protons (-NH₂) | ~1.5 - 3.5 (variable) | Singlet (broad) |
¹³C NMR Spectroscopic Analysis of Carbon Skeletons
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, seven distinct carbon signals are expected. Six of these correspond to the carbons of the fused heterocyclic core, and one corresponds to the methylene carbon of the substituent. The aromatic carbons of the thieno[3,2-b]thiophene core typically resonate in the range of δ 115-150 ppm. nih.govnih.govresearchgate.net The methylene carbon, being an sp³-hybridized carbon attached to an amine and an aromatic ring, would be expected to appear in the δ 40-50 ppm region.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (C2, C3, C3a, C5, C6, C6a) | ~115 - 150 |
| Methylene Carbon (-CH₂) | ~40 - 50 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional NMR techniques are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei. researchgate.netprinceton.edusdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a cross-peak would be expected between the protons at positions H5 and H6, confirming their adjacency on one of the thiophene (B33073) rings. Depending on the solvent and concentration, a correlation might also be observed between the methylene (-CH₂) and amine (-NH₂) protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would show clear cross-peaks connecting H3 to C3, H5 to C5, H6 to C6, and the methylene protons to the methylene carbon, allowing for the unambiguous assignment of each protonated carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds), which is vital for connecting different parts of the molecule. sdsu.edu For structural confirmation of this compound, the most critical correlations would be from the methylene (-CH₂) protons to the carbons of the thiophene ring, specifically C2, C3, and C3a. These correlations would definitively establish the point of attachment of the methanamine group at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum could show a correlation between the methylene (-CH₂) protons and the H3 proton on the thiophene ring, providing further confirmation of the substituent's location and information about the molecule's preferred conformation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. dergipark.org.tr For this compound, the spectra would be dominated by vibrations from the amine group and the fused aromatic ring system.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹. iosrjournals.org
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations within the thieno[3,2-b]thiophene rings will produce several bands in the 1400-1600 cm⁻¹ region. iosrjournals.org
C-S Stretching: The C-S stretching modes characteristic of the thiophene rings are typically found in the 600-800 cm⁻¹ range. iosrjournals.org
Theoretical DFT calculations are often used in conjunction with experimental data to perform a complete assignment of the vibrational modes. dergipark.org.trresearchgate.net
Table 4: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methylene Group | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Thiophene Ring | C-S Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic properties of a molecule by measuring the absorption of light corresponding to electronic transitions, primarily π-π* transitions in conjugated systems. mdpi.com The thieno[3,2-b]thiophene core is a conjugated, electron-rich chromophore that gives rise to characteristic absorption bands in the UV region. researchgate.netrsc.org
Studies on various thieno[3,2-b]thiophene derivatives show strong absorption maxima (λmax) associated with π-π* transitions of the fused ring system. nih.govmdpi.com The introduction of the aminomethyl (-CH₂NH₂) group, which can act as an auxochrome, is expected to cause a shift in the absorption bands compared to the unsubstituted parent compound. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of any substituents. rsc.orgresearchgate.net
The onset of the absorption spectrum can be used to estimate the optical band gap (HOMO-LUMO gap) of the molecule, a key parameter in materials science applications. nih.govdergipark.org.tr For many thieno[3,2-b]thiophene derivatives, the HOMO-LUMO gaps are found to be in a range that makes them suitable for organic semiconductor applications. nih.govresearchgate.net
Table 5: Typical UV-Vis Absorption Data for Thieno[3,2-b]thiophene-based Compounds
| Property | Typical Range | Description |
|---|---|---|
| λmax | ~250 - 450 nm nih.gov | Wavelength of maximum absorbance, corresponding to π-π* electronic transitions. |
| Optical Band Gap (Eg) | ~1.7 - 3.0 eV nih.govresearchgate.net | Estimated from the onset of the absorption spectrum; indicates the energy difference between the HOMO and LUMO. |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
The fundamental thieno[3,2-b]thiophene core is a planar bicyclic system. nih.gov The introduction of substituents, such as the aminomethyl group at the 2-position, introduces conformational flexibility. The hydrochloride salt, 2-(aminomethyl)thieno[3,2-b]thiophene hydrochloride, has been synthesized and is available commercially, suggesting that its crystalline form is stable and amenable to X-ray diffraction studies. chemspider.comchemicalbook.com
In a broader context, X-ray diffraction studies on various derivatives of thieno[3,2-b]thiophene have been instrumental in understanding their solid-state properties. For instance, studies on polymeric derivatives like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have utilized synchrotron X-ray diffraction to elucidate the microstructure of thin films, revealing the formation of well-oriented crystalline domains. nist.govresearchgate.net
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For thieno[3,2-b]thiophene derivatives, these interactions play a critical role in determining their physical and electronic properties.
In the case of enantiopure 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, the crystal structure reveals a herringbone packing arrangement. rsc.org This packing is characterized by edge-to-face CH–π intermolecular interactions between crystallographically independent molecules. rsc.org This arrangement is adopted to minimize steric repulsion between the bulky 2-ethylhexyl groups. rsc.org
Furthermore, studies on other thieno[3,2-b]thiophene-based materials have highlighted the importance of π-π stacking interactions. In polymeric systems like PBTTT, the thieno[3,2-b]thiophene units facilitate strong π-π stacking, leading to the formation of lamellar structures. nist.govresearchgate.net The introduction of sulfur atoms in the side chains of thieno[3,2-b]thiophene-porphyrin derivatives has also been shown to influence molecular packing and, consequently, the material's performance in organic solar cells. nih.gov The presence of the aminomethyl group in this compound and its hydrochloride salt would introduce the possibility of hydrogen bonding, which would be a dominant force in their crystal packing.
Below is a table summarizing the types of intermolecular interactions observed in various thieno[3,2-b]thiophene derivatives based on crystallographic studies.
| Derivative | Observed Intermolecular Interactions | Reference |
| 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | Edge-to-face CH–π interactions | rsc.org |
| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) | π-π stacking, lamellar packing | nist.govresearchgate.net |
| Thieno[3,2-b]thiophene-porphyrin derivatives | Influenced by side-chain heteroatoms | nih.gov |
Absolute Configuration Determination (if applicable)
The determination of the absolute configuration is essential for chiral molecules. While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the aminomethyl group or the thieno[3,2-b]thiophene ring, would necessitate such a determination.
A relevant example is the study of enantiopure 2-(2-ethylhexyl)dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene. In this case, the synthesis started from a chiral precursor, 2-ethylhexanoic acid, and the enantiopurity was maintained throughout the reaction sequence. rsc.org The absolute configuration of the final product was therefore known from its synthetic precursor. X-ray crystallography of the enantiopure compounds (both R and S isomers) confirmed their chiral nature and provided detailed information about their three-dimensional structure. rsc.org
In cases where the absolute configuration is not known from the synthesis, anomalous dispersion in X-ray diffraction, often using copper radiation for light-atom-containing molecules, can be employed to determine it. Another powerful technique is the combination of experimental and calculated electronic circular dichroism (ECD) spectra. For a C2-symmetric atropisomeric thiophene-based monomer, the absolute configuration of the enantiomers was empirically established by comparing their ECD spectra with that of a structurally similar compound whose stereochemistry had been previously determined. mdpi.com
Exploration of Thieno 3,2 B Thiophen 2 Ylmethanamine in Advanced Materials and Chemical Biology Research Excluding Clinical Applications
Utility as a Molecular Scaffold for Diverse Chemical Systems
The thieno[3,2-b]thiophene (B52689) framework is a versatile and stable core for constructing complex molecular architectures. researchgate.net Its inherent properties, such as high charge carrier mobility and environmental stability, make it a desirable scaffold for new organic materials. nih.gov The presence of the methanamine group in thieno[3,2-b]thiophen-2-ylmethanamine provides a reactive site, enabling its use as a foundational unit for creating a wide array of chemical derivatives.
The functional amine group of this compound serves as a crucial anchor point for combinatorial synthesis, allowing for the generation of large libraries of compounds. While direct library synthesis for this specific isomer is not detailed in the provided sources, the strategy has been successfully applied to related structures like thieno[2,3-d]pyrimidin-2-ylmethanamine. nih.govresearchgate.net In that case, a parallel solution-phase synthesis yielded over 230 substituted derivatives by leveraging the reactive amine and other functionalizable positions on the heterocyclic core. nih.govresearchgate.net
This approach highlights the potential of the this compound scaffold. The core structure can be systematically modified to explore chemical space and identify molecules with desired properties. For instance, the thieno[3,2-b]thiophene moiety has been used as the central unit in donor-π-conjugated linker-acceptor molecules, demonstrating its utility in building blocks for materials with specific electronic characteristics. sci-hub.ru Furthermore, it has been employed in the synthesis of thienoacene dimers, showcasing its adaptability in creating larger, well-defined molecular systems. rsc.org The development of synthetic methods to introduce various functional groups onto the thieno[3,2-b]thiophene skeleton has been crucial for tuning its electronic and optical properties.
Structural modifications to the thieno[3,2-b]thiophene scaffold have a profound impact on the resulting molecule's architecture, conformation, and electronic properties. Researchers have explored these modifications to fine-tune materials for specific applications.
Key modifications and their effects include:
Extension of Conjugation: Incorporating the thieno[3,2-b]thiophene unit into larger systems, such as rigid, extended star-shaped thienoacenes, maintains the structural rigidity while altering the optoelectronic properties. rsc.org
Functional Group Introduction: The introduction of a thiazole (B1198619) unit into a thieno[3,2-b]thiophene-based donor molecule was found to lower the HOMO energy level, leading to an increased open-circuit voltage in solar cells. sci-hub.ru This demonstrates how targeted functionalization can directly influence device performance.
End-Capping: Capping thieno[3,2-b]thiophene oligomers with aryl units like phenyl and naphthyl can provide stability against oxidation, a crucial factor for the longevity of organic electronic devices. rsc.org
Substitution Patterns: Comparative studies on star-shaped molecules incorporating the thieno[3,2-b]thiophene core have been conducted to investigate how the substitution pattern influences solid-state packing and optoelectronic properties. rsc.org
These examples underscore the principle that the thieno[3,2-b]thiophene framework is not merely a passive core but an active component whose properties can be rationally engineered through strategic chemical modifications.
Applications in Organic Electronics and Optoelectronic Devices
The thieno[3,2-b]thiophene scaffold is a cornerstone in the field of organic electronics and optoelectronics, valued for its electron-rich nature and structural rigidity. researchgate.netnih.gov Its derivatives have been successfully integrated into a variety of devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The stability and conjugation of the thieno[3,2-b]thiophene isomer make it particularly suitable for these applications.
Thieno[3,2-b]thiophene and its derivatives are excellent monomers for synthesizing conductive and semiconductive polymers. The planarity of the fused ring system facilitates strong intermolecular π–π stacking, which is essential for efficient charge transport. mdpi.comresearchgate.net Incorporating this unit into polymer backbones has been a successful strategy for enhancing hole mobility and controlling the energy levels of the resulting materials. mdpi.comrsc.org
Donor-acceptor (D-A) type copolymers are a major class of materials where thieno[3,2-b]thiophene is used as the electron-donating block. researchgate.netmdpi.commdpi.com This design strategy allows for the creation of low-bandgap polymers with tailored electronic properties. For example, copolymers of thieno[3,2-b]thiophene with units like benzothiadiazole have been synthesized for photovoltaic applications, demonstrating high charge carrier mobility and well-organized crystal structures. mdpi.com
Below is a table summarizing various polymers based on the thieno[3,2-b]thiophene scaffold.
| Polymer Name/Description | Acceptor Unit | Application | Key Finding |
| PTT-ODTTBT mdpi.com | Fluorinated benzothiadiazole | Organic Photovoltaics | Exhibited high crystallinity and preferential face-on orientation, leading to a high power conversion efficiency of 7.05%. |
| PTPTD@AC mdpi.com | Benzo[1,2-b:6,5-b′]dithiophene-4,5-dione | Lithium-Ion Battery Anodes | Showed a high reversible specific capacity (247.3 mAh g⁻¹ after 300 cycles) and good rate performance. |
| P2 researchgate.net | Benzothiadiazole derivative | Electrochromic Devices | Introducing the thieno[3,2-b]thiophene unit lowered the polymer's bandgap to 1.7 eV and resulted in multi-colored electrochromism. |
| PTTBTTh0.30 rsc.org | Thiophene-flanked benzothiadiazole | Electrochromic Materials | Achieved a solution-processable neutral black color with broad absorption across the visible spectrum. |
| Polymer from Thieno[3,2-b]thienobis(silolothiophene) rsc.org | Various electron acceptors | Organic Photovoltaics | A new electron-rich hexacyclic monomer led to polymers with PCEs up to 5.52% in OPV devices. |
Derivatives of thieno[3,2-b]thiophene have been investigated as materials for various components in Organic Light-Emitting Diodes (OLEDs). nih.govfrontiersin.org Their favorable electronic properties and thermal stability make them suitable for use in emitting layers or charge-transporting layers.
Research in this area includes the synthesis of novel donor-acceptor and donor-acceptor-donor small molecules where a thieno[3,2-b]thiophene unit acts as a π-conjugated spacer between mesitylborane (acceptor) and triphenylamine (B166846) (donor) units. itu.edu.tr These organoboron compounds were characterized as emitting materials, and the fabricated electroluminescent devices produced sky-blue light, demonstrating the utility of the thieno[3,2-b]thiophene scaffold in creating efficient light-emitting materials. itu.edu.tr
The development of materials for Organic Photovoltaics (OPVs) is one of the most prominent applications of the thieno[3,2-b]thiophene scaffold. ossila.comresearchgate.net Its electron-rich character and ability to promote ordered molecular packing make it an ideal electron-donor building block for the photoactive layer in solar cells. researchgate.netmdpi.com
Thieno[3,2-b]thiophene has been incorporated into:
Small Molecule Donors: Donor-acceptor small molecules featuring a thieno[3,2-b]thiophene linker have been synthesized for vacuum-processed solar cells, achieving power conversion efficiencies (PCEs) as high as 6.37%. sci-hub.ru
Polymer Donors: It is a common building block in donor-acceptor type conjugated polymers, where its inclusion enhances intermolecular interactions and charge mobility, leading to high-performance solar cells. researchgate.netmdpi.com
Hole Transport Materials (HTMs): In the context of perovskite solar cells (PSCs), thieno[3,2-b]thiophene has been used to create novel HTMs. frontiersin.org Additionally, a derivative, thieno[3,2-b]thiophene 2-ylmethylamine iodide (TTMAI), has been used as a surface treatment for perovskite films, which improved hole extraction and enhanced both the efficiency and stability of the device. researchgate.net
The performance of several OPV and PSC devices utilizing thieno[3,2-b]thiophene-based materials is summarized below.
| Device Type / Material | Structure / Role | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Perovskite Solar Cell researchgate.net | TTMAI surface treatment | Improved PCE (specific value not stated) | - | - | - |
| Organic Solar Cell sci-hub.ru | DTTz small molecule donor | 6.2 (average) | - | - | - |
| Perovskite Solar Cell frontiersin.org | M1-M3 as Hole Transport Materials | Up to 5.20 | Up to 1.05 | Up to 16.9 | Up to 29.3 |
| Organic Solar Cell mdpi.com | PTT-ODTTBT polymer donor | 7.05 (max) | - | 13.96 | 66.94 |
Organic Field-Effect Transistors (OFETs)
While research has not specifically detailed the use of this compound in Organic Field-Effect Transistors (OFETs), the parent thieno[3,2-b]thiophene (TT) core is a widely utilized component in high-performance p-type organic semiconductors. nih.govbeilstein-journals.org Its inherent rigidity, planarity, and electron-rich character promote efficient charge carrier mobility. mdpi.commdpi.com The introduction of various functional groups to the TT skeleton allows for the fine-tuning of electronic properties and solid-state packing, which are crucial for OFET performance. nih.govrsc.org
Researchers have synthesized and tested a variety of TT derivatives, demonstrating the scaffold's versatility and effectiveness. For instance, oligomers with alternating TT and bithiophene units have shown promising p-type transistor performance, with one derivative achieving a hole mobility of up to 0.025 cm²V⁻¹s⁻¹. A series of naphthodithieno[3,2-b]thiophene derivatives, when subjected to thermal annealing, exhibited dramatically improved mobilities, reaching up to 0.22 cm²V⁻¹s⁻¹. uni-muenchen.de Furthermore, the fusion of anthracene (B1667546) with a dithieno[3,2-b:2′,3′-d]thiophene core has produced single-crystal OFETs with excellent electrical properties, including mobilities as high as 1.26 cm² V⁻¹ s⁻¹ and high on/off ratios of 10⁶ to 10⁸. nih.gov The introduction of a diketopyrrolopyrrole unit to a TT-based polymer resulted in a material with a hole mobility of 1.95 cm²V⁻¹s⁻¹, one of the highest reported for a polymer-based OFET. acs.org These findings underscore the significant potential of the thieno[3,2-b]thiophene platform for developing next-generation organic electronics.
Table 1: Performance of Various Thieno[3,2-b]thiophene-Based Derivatives in OFETs
| Derivative Class | Hole Mobility (μh) | On/Off Ratio | Reference |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) with linear alkyl chains | 0.10 cm²/Vs | > 10⁷ | mdpi.com |
| Naphthodithieno[3,2-b]thiophene (NDTT) | 0.22 cm²/Vs | - | uni-muenchen.de |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (SC-OFET) | 1.26 cm²/Vs | 10⁶ - 10⁸ | nih.gov |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | 1.95 cm²/V⁻¹s⁻¹ | - | acs.org |
| Thieno[3,2-b]thiophene oligomers (spin-coated) | 3.11 x 10⁻² cm²/V⁻¹s⁻¹ | up to 10⁴ | researchgate.net |
Utilization as a Building Block in Supramolecular Chemistry
The thieno[3,2-b]thiophene moiety is a valuable building block in supramolecular chemistry, where non-covalent interactions are used to construct larger, functional architectures. Its planar, aromatic surface is ideal for π-π stacking, while the sulfur atoms can participate in specific intermolecular contacts. nih.gov The addition of a methanamine group introduces a site for strong and directional hydrogen bonding, further enhancing its utility in creating complex, self-assembled systems.
The tunable electronic properties of the thieno[3,2-b]thiophene core make it an excellent candidate for molecular switches and sensors. By incorporating this unit into larger systems, materials can be designed to respond to external stimuli like voltage or the presence of specific analytes.
Molecular Switches: A significant application is in electrochromic devices, which change color in response to an applied voltage. Polymers based on thieno[3,2-b]thiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) units exhibit distinct electrochromic properties. rsc.orgresearchgate.net For example, P(CNPh-ETTE), a polymer with a 4-cyanophenyl group on the TT core, switches from purple to pale grey-blue and demonstrates excellent stability, retaining over 90% of its electroactivity after 2000 cycles. rsc.orgbangor.ac.uk These polymers show rapid switching times, often under one second for bleaching and even faster for coloring. rsc.orgbangor.ac.uk Another strategy involves creating iron (II) metallo-supramolecular polymers (Fe-MSPs) where bis(terpyridine)-functionalized thieno[3,2-b]thiophene units self-assemble with iron ions, resulting in materials with high optical contrast suitable for electrochromic applications. mdpi.com
Table 2: Electrochromic Performance of Thieno[3,2-b]thiophene-Based Polymers
| Polymer | Color Change (Neutral to Oxidized) | Switching Time (Coloring / Bleaching) | Optical Contrast (ΔT%) | Reference |
| P(CNPh-ETTE) | Purple to Pale Grey-Blue | 0.34 s / 1.1 s | 16-23% (Vis), 50-62% (NIR) | rsc.orgbangor.ac.uk |
| P(Py-ETTE) | Sand Brown to Pale Grey-Green | 0.35 s / 0.9 s | 16-23% (Vis), 50-62% (NIR) | rsc.orgbangor.ac.uk |
| Fe-Tt (MSP) | - | Fast | 64.5% | mdpi.com |
| PBOTT-BTD | Green to Blue | - | - | pkusz.edu.cn |
Sensors: The thieno[3,2-b]thiophene scaffold has been integrated into chemosensors that detect specific ions and biomolecules. A notable example is a far-red hemicyanine dye containing a dimethylamino thieno[3,2-b]thiophene donor. acs.org This molecule acts as a fluorogenic reporter, exhibiting a 660-fold increase in fluorescence upon binding to a specific DNA aptamer, making it a highly sensitive and selective sensor. acs.org In another design, a BODIPY (boron-dipyrromethene) dye fused with a thieno[3,2-b]thiophene unit has been proposed as a probe for detecting copper ions (Cu²⁺). researchgate.net While not based on the thieno[3,2-b]thiophene isomer, a related thiophene (B33073) derivative was developed into a fluorescent chemosensor for detecting both zinc (Zn²⁺) and cyanide (CN⁻) ions, demonstrating the broader potential of thiophene-based structures in bio-imaging and environmental sensing. mdpi.com
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces. The thieno[3,2-b]thiophene core contributes to this process through π-π stacking and sulfur-sulfur (S···S) interactions, which are critical for charge transport in organic semiconductors. nih.gov The introduction of an amine (–NH₂) functionality, as in this compound, provides a powerful tool for directing self-assembly through hydrogen bonding.
Studies on related thiophene derivatives highlight the importance of these interactions. For example, scanning tunneling microscopy has shown that thiophene-dicarboxylic acid molecules self-organize into well-defined two-dimensional structures on graphite, stabilized by hydrogen bonds between the carboxylic acid groups. nih.gov Similarly, the crystal packing of terthiophene derivatives is directed by weak hydrogen bonds and C-H···π interactions. mdpi.com In more complex systems, such as porphyrins substituted with thieno[3,2-b]thiophene, the introduction of sulfur atoms in side chains enhances intermolecular forces and improves the material's self-assembly capability. nih.gov The primary amine of this compound can act as both a hydrogen bond donor and acceptor, enabling the formation of robust and directional supramolecular networks, a key principle in designing novel functional materials.
Role in Catalyst Design and Ligand Synthesis
The unique electronic and structural features of the thieno[3,2-b]thiophene scaffold suggest its potential use in catalysis, either as part of a ligand that coordinates to a metal center or as a component of an organocatalyst.
The development of chiral ligands is essential for asymmetric catalysis, which aims to produce specific enantiomers of a chiral product. nih.gov While thiophene-based structures are utilized in this field, the specific application of this compound as a precursor for chiral ligands is not a well-documented area of research.
Studies have shown that simpler thiophene derivatives can be used to create effective chiral ligands. For instance, new Schiff base ligands derived from 3-hydroxythiophene-2-carbaldehyde (B3269524) form vanadium complexes that catalyze the asymmetric oxidation of sulfides with good enantioselectivity. iaea.orgkoreascience.krresearchgate.net Other research has focused on the asymmetric synthesis of molecules containing a thiophene or benzothiophene (B83047) nucleus to create axially chiral structures. nih.gov These examples demonstrate the utility of the thiophene motif in asymmetric synthesis. However, there is a lack of specific reports on ligands derived from the more complex thieno[3,2-b]thiophene core, indicating this is an underexplored field with potential for future investigation.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Primary amines are a well-established functional group in organocatalysis, often operating through enamine or iminium ion intermediates. Theoretically, the primary amine of this compound could participate in such catalytic cycles.
Despite this potential, there is a notable absence of published research demonstrating the use of this compound or its close derivatives as organocatalysts. Current research on the catalytic applications of thieno[3,2-b]thiophene has focused on palladium-catalyzed C-H activation and arylation reactions to functionalize the core scaffold, rather than using the molecule itself as a catalyst. mdpi.comresearchgate.net Therefore, the exploration of this compound in organocatalytic applications remains a prospective area for future research.
Applications in Agrochemical Research (e.g., precursor for herbicides, pesticides)
The thieno[3,2-b]thiophene scaffold is a recurring motif in compounds investigated for their biological activities, including applications in the agrochemical sector. While direct and extensive research specifically detailing the use of This compound as a direct precursor for commercial herbicides or pesticides is not widely documented in publicly available literature, the broader class of thieno[3,2-b]thiophene derivatives has shown significant promise in the development of new agrochemicals. The structural rigidity and electron-rich nature of the thieno[3,2-b]thiophene core make it an attractive building block for creating molecules with potent biological effects.
Research into related thieno[2,3-b]thiophene (B1266192) derivatives has indicated their potential in the agrochemical and pharmaceutical industries due to their herbicidal, fungicidal, and insecticidal properties. researchgate.net This suggests that the thieno[3,2-b]thiophene isomer and its derivatives, including the methanamine variant, are viable candidates for agrochemical screening.
The primary amine group in This compound offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds. For instance, the amine can be readily converted into amides, sulfonamides, and other functionalities, which are common in bioactive molecules. The synthesis of various substituted thieno[3,2-b]thiophenes has been explored, highlighting the versatility of this core structure in accessing a range of chemical entities. nih.govmdpi.comresearchgate.netmdpi.com
While specific data on the herbicidal or pesticidal activity of direct derivatives of This compound is scarce, studies on analogous structures provide insight into their potential. For example, research on other heterocyclic compounds has demonstrated that the introduction of a carboxamide group can lead to significant herbicidal or fungicidal activity. Given that This compound can be a precursor to such carboxamides, its potential in this field is noteworthy.
The exploration of thieno[3,2-b]thiophene derivatives in material science for applications like organic field-effect transistors and organic photovoltaics is more extensively documented. nih.govwikipedia.orgnih.gov However, the foundational synthetic routes developed for these applications can be adapted for the creation of novel agrochemical candidates.
Table of Research on Related Thienothiophene Derivatives in Agrochemical and Biological Studies
| Compound Class | Investigated Activity | Key Findings | Reference |
| Thieno[2,3-b]thiophene derivatives | Herbicidal, Fungicidal, Insecticidal | The thieno[2,3-b]thiophene core is recognized for its wide applications in the agrochemical industry. | researchgate.net |
| Substituted Thieno[3,2-b]thiophenes | General Synthesis | Efficient synthetic routes to various substituted thieno[3,2-b]thiophenes have been developed, which can be used to create libraries for biological screening. | nih.govmdpi.commdpi.com |
| Thieno[3,2-b]thiophene-based materials | Electronic Properties | While focused on materials science, this research provides synthetic pathways to functionalized thieno[3,2-b]thiophenes. | wikipedia.orgnih.gov |
Future Directions and Emerging Research Avenues for Thieno 3,2 B Thiophen 2 Ylmethanamine
Development of Novel and Sustainable Synthetic Routes
Key areas for development include:
Cascade Reactions: Designing one-pot syntheses that form the core heterocyclic structure and introduce the aminomethyl group simultaneously would represent a significant advance. A recently developed step-efficient protocol for producing multisubstituted thieno[3,2-b]thiophenes involves the bisulfur cyclization of alkynyl diols using I₂/Na₂S₂O₃, which could be adapted for amine-containing precursors. mdpi.com
C-H Amination: Direct C-H functionalization is a powerful tool for streamlining synthesis. Investigating transition-metal-catalyzed or photocatalytic C-H amination reactions on a pre-formed thieno[3,2-b]thiophene (B52689) core could provide a direct and atom-economical route to T3T-2-Amine.
Flow Chemistry: The use of microreactor technology can enhance reaction efficiency, safety, and scalability. Developing a continuous flow process for the synthesis of T3T-2-Amine would be a major step towards its industrial viability.
Greener Reagents: Research into replacing hazardous reagents and solvents is paramount. For instance, an efficient strategy for constructing the thieno[3,2-b]thiophene core involves the nucleophilic aromatic substitution of a nitro group with thiolates in the presence of a simple base like K₂CO₃. mdpi.comresearchgate.net Future work could explore adapting this to precursors that allow for the eventual formation of the aminomethane side chain.
Table 1: Comparison of Synthetic Strategies for the Thieno[3,2-b]thiophene Core
| Synthetic Method | Starting Materials Example | Key Features | Potential for T3T-2-Amine Synthesis | Reference |
|---|---|---|---|---|
| Classical Multistep Synthesis | 3-Bromothiophene | Involves multiple steps like lithiation, sulfur addition, and cyclization; often low overall yield. | Less efficient; requires separate functionalization steps. | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | 3-Nitrothiophene-2,5-dicarboxylates & Thioglycolates | Efficient displacement of a nitro group to form a key C-S bond for cyclization. | High potential if precursors with latent amine functionality are used. | mdpi.comresearchgate.net |
| Cascade Cyclization of Alkynyl Diols | Alkynyl diols & Na₂S₂O₃ | Step-efficient protocol with moderate to good yields for the core structure. | Adaptable by using appropriately substituted alkynyl diols. | mdpi.com |
| Palladium-Catalyzed Coupling | Brominated thienothiophenes & Organostannanes/Boronic acids | Versatile for building larger conjugated systems (Stille/Suzuki reactions). | More suitable for post-synthesis modification rather than direct formation of T3T-2-Amine. | frontiersin.orgnih.gov |
Exploration of Uncharted Reactivity Profiles
The reactivity of T3T-2-Amine is a product of both its heterocyclic core and its aminomethyl side chain. While the core's reactivity, such as its propensity for metallation and bromine-lithium exchange at the 2,5-positions, is known, the interplay between the core and the side chain is largely unexplored. rsc.org
Future research should investigate:
Intramolecular Interactions: Studying the potential for the amine to direct or participate in reactions on the thiophene (B33073) rings. This could lead to novel cyclization or rearrangement pathways, yielding new heterocyclic systems.
Derivatization via the Amine Group: The primary amine is a gateway to a vast array of derivatives. Future work will focus on its use in forming amides, imines, sulfonamides, and ureas. These reactions can be used to attach new functional groups, tune electronic properties, or build larger molecular architectures.
Polymerization: T3T-2-Amine can serve as a monomer for the synthesis of novel polymers. Polyamides or polyimines incorporating the thieno[3,2-b]thiophene unit could exhibit interesting electronic and thermal properties.
Advanced Applications in Niche Materials Science Areas
The parent thieno[3,2-b]thiophene is a well-established building block for high-performance organic electronic materials due to its planarity and electron-rich character, which facilitate π-stacking and charge transport. mdpi.comresearchgate.net T3T-2-Amine is poised to become a key player in creating next-generation materials for several niche applications.
Organic Field-Effect Transistors (OFETs): The thieno[3,2-b]thiophene core is a component of p-type organic semiconductors. nih.govrsc.org The amine functionality in T3T-2-Amine can be used to tune solubility for solution-processable OFETs and to modify the energy levels of the material, potentially improving charge carrier mobility.
Organic Light-Emitting Diodes (OLEDs): Donor-π-acceptor molecules containing a thieno[3,2-b]thiophene linker have been successfully used as emitters in OLEDs. beilstein-journals.org T3T-2-Amine can be derivatized to act as the donor portion of such a molecule, with the potential to create materials for efficient, solution-processed OLEDs.
Perovskite and Organic Solar Cells: Thieno[3,2-b]thiophene derivatives are used as hole transport materials (HTMs) in perovskite solar cells and as donor materials in organic photovoltaics (OPVs). frontiersin.orgresearchgate.net The amine group can serve as an anchoring point to the perovskite surface, potentially improving interfacial contact and device efficiency.
Sensors: The electron-rich core combined with a reactive amine group makes T3T-2-Amine derivatives excellent candidates for chemical sensors. The binding of an analyte to the amine could induce a measurable change in the fluorescence or conductivity of the material.
Table 2: Performance of Selected Thieno[3,2-b]thiophene-Based Materials in Electronic Devices
| Device Type | Material Structure | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Perovskite Solar Cell (HTM) | Thieno[3,2-b]thiophene and TPA(OMe)₂-based (M1-M3) | Power Conversion Efficiency (PCE) | up to 5.20% | frontiersin.org |
| Organic Light-Emitting Diode (Emitter) | DMB-TT-TPA (Triphenylamine-Thienothiophene-Dimesitylboron) | External Quantum Efficiency (EQE) | 4.61% | beilstein-journals.org |
| Organic Thin-Film Transistor (p-channel) | Thienoacene dimer based on thieno[3,2-b]thiophene | Hole Mobility (μ) | up to 1.33 cm²/Vs | rsc.org |
| Organic Photovoltaic (Donor) | PBDTT-ttTPD polymer | Power Conversion Efficiency (PCE) | 6.81% | researchgate.net |
Integration with Machine Learning and AI in Compound Design and Property Prediction
The convergence of computational chemistry and artificial intelligence offers a powerful paradigm for accelerating materials discovery. While computational methods like Density Functional Theory (DFT) are already used to predict the electronic properties of thienothiophene-based materials, machine learning (ML) can dramatically expand this capability. beilstein-journals.orgmdpi.com
Future research avenues include:
High-Throughput Virtual Screening: Developing ML models trained on existing data to predict the properties (e.g., HOMO/LUMO levels, bandgap, charge mobility, solubility) of vast virtual libraries of T3T-2-Amine derivatives. This would allow researchers to identify the most promising candidates for synthesis and testing, saving significant time and resources.
Inverse Design: Utilizing generative AI models to design novel T3T-2-Amine-based structures with specific, targeted properties. For example, an AI could be tasked to generate a molecule with a specific emission color for an OLED or an optimal energy level alignment for a solar cell.
Predictive Synthesis: Creating AI tools that can predict viable and sustainable synthetic routes for novel, computer-generated T3T-2-Amine derivatives, bridging the gap between in silico design and laboratory realization.
Synergistic Research with Other Heterocyclic Systems
The true potential of T3T-2-Amine will be unlocked by combining it with other heterocyclic systems to create complex, multifunctional molecules and polymers. The thieno[3,2-b]thiophene unit often serves as an electron-rich donor or a rigid π-bridge in larger conjugated systems. beilstein-journals.orgmdpi.com
Future directions involve:
Donor-Acceptor Architectures: Using the amine functionality as a synthetic handle to couple T3T-2-Amine with electron-deficient heterocycles (e.g., benzothiadiazole, diketopyrrolopyrrole, benzotriazole). researchgate.net This strategy is fundamental to creating materials with low bandgaps for applications in near-infrared detectors and organic solar cells.
Fused Heteroacenes: Exploring reactions that fuse T3T-2-Amine with other rings, such as pyrrole (B145914) or indole, to create extended, nitrogen- and sulfur-containing heteroacenes. beilstein-journals.org These larger, planar systems are of great interest for high-mobility OFETs.
Supramolecular Chemistry: Investigating the use of T3T-2-Amine derivatives in self-assembly. The combination of the flat, π-stacking core with the hydrogen-bonding capabilities of the amine (or its derivatives) could be used to create highly ordered films, liquid crystals, or functional gels.
By pursuing these emerging research avenues, the scientific community can harness the full potential of thieno[3,2-b]thiophen-2-ylmethanamine, paving the way for new materials and technologies.
Q & A
Q. Q1. What are the established synthetic routes for Thieno[3,2-b]thiophen-2-ylmethanamine, and how can reaction conditions be optimized for reproducibility?
The synthesis of thieno[3,2-b]thiophene derivatives typically employs the Fiesselmann thiophene synthesis , which involves reacting aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base (e.g., KOH or Et₃N) . Key optimization parameters include:
- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent : Tetrahydrofuran (THF) or DMF for solubility and stability of intermediates.
- Catalyst : Use of triethylamine to neutralize HCl byproducts and drive the reaction forward.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>75%) .
Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, aromatic protons in thiophene rings resonate at δ 6.8–7.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₇NS₂: calc. 181.0064, obs. 181.0062) .
- HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. Q3. How does the electronic structure of this compound influence charge transport in organic field-effect transistors (OFETs)?
The fused thiophene system enhances π-conjugation, reducing bandgap (≈2.1 eV) and enabling hole mobility (μ) up to 0.3 cm²/V·s in OFETs . Key factors:
- Planarity : Rigid backbone minimizes torsional disorder, improving crystallinity.
- Substituent Effects : Electron-donating groups (e.g., -NH₂) lower ionization potential, enhancing hole injection .
- Device Fabrication : Vacuum-deposited thin films on SiO₂/Si substrates with Au electrodes yield on/off ratios >10⁴ .
Table 1. OFET Performance Metrics for Thieno[3,2-b]thiophene Derivatives
| Derivative | Mobility (cm²/V·s) | On/Off Ratio | Threshold Voltage (V) |
|---|---|---|---|
| Parent | 0.12 | 10³ | -15 |
| NH₂-Subst. | 0.28 | 10⁴ | -12 |
Q. Q4. What strategies mitigate contradictions in reported synthetic yields for this compound derivatives?
Discrepancies in yields (40–85%) arise from:
- Impurity of Starting Materials : Use HPLC-grade 3-chlorothiophene-2-carboxylates to avoid side reactions .
- Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation of thiol intermediates .
- Workup Protocols : Acidic quenching (pH 2–3) followed by extraction (DCM/H₂O) improves recovery of polar byproducts .
Q. Q5. How can computational modeling predict the optoelectronic properties of this compound-based materials?
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set calculates HOMO/LUMO levels and absorption spectra. Example: HOMO = -5.2 eV, LUMO = -3.1 eV .
- Molecular Dynamics (MD) : Simulates packing motifs (e.g., herringbone vs. π-stacked) to correlate with experimental XRD data .
Methodological Challenges
Q. Q6. What are the limitations of current synthetic methods for scaling this compound production?
- Multi-Step Synthesis : Fiesselmann routes require 4–5 steps, reducing atom economy.
- Catalyst Cost : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) increases expenses .
- Solution : Flow chemistry reduces reaction time and improves scalability via continuous processing .
Q. Q7. How do competing reaction pathways (e.g., dimerization vs. cyclization) impact the synthesis of this compound?
- Kinetic Control : Lower temperatures (0–25°C) favor cyclization over dimerization .
- Steric Effects : Bulky substituents (e.g., -CF₃) hinder dimerization by increasing transition-state energy .
Application-Oriented Research
Q. Q8. What design principles enhance the stability of this compound in ambient conditions for device applications?
Q. Q9. How can this compound be integrated into heteroacenes for high-performance organic semiconductors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
